molecular formula C12H19NO B1437537 N-Ethyl-2-(4-ethylphenoxy)ethanamine CAS No. 915924-21-9

N-Ethyl-2-(4-ethylphenoxy)ethanamine

Cat. No.: B1437537
CAS No.: 915924-21-9
M. Wt: 193.28 g/mol
InChI Key: FAMKANSHJXNUGR-UHFFFAOYSA-N
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Description

N-Ethyl-2-(4-ethylphenoxy)ethanamine is a secondary amine characterized by a phenoxyethyl backbone with an ethyl substituent on both the nitrogen atom and the para-position of the phenoxy group. These compounds often serve as intermediates in drug synthesis or exhibit bioactivity depending on their substituents .

Properties

IUPAC Name

N-ethyl-2-(4-ethylphenoxy)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-3-11-5-7-12(8-6-11)14-10-9-13-4-2/h5-8,13H,3-4,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAMKANSHJXNUGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCNCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70651124
Record name N-Ethyl-2-(4-ethylphenoxy)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70651124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915924-21-9
Record name N-Ethyl-2-(4-ethylphenoxy)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70651124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Stepwise Preparation Method

A detailed preparation method, adapted from a closely related compound synthesis (2-[4-(2-ethoxyethyl)phenoxy]ethylamine), can be applied analogously to N-Ethyl-2-(4-ethylphenoxy)ethanamine with modifications for the ethyl substituent on the phenyl ring.

Step Reaction Type Reagents and Conditions Intermediate/Product Notes
1 Chloroacetylation 4-Ethylphenol, chloroacetyl chloride, AlCl₃ catalyst, solvent (e.g., dichloromethane), 0–25 °C Chloroacetylated intermediate Molar ratio phenol:AlCl₃:chloroacetyl chloride = 1:2.0–2.5:2.0–2.5; mild temperature avoids side reactions.
2 Etherification Sodium ethoxide, solvent (toluene or ethanol), 0–25 °C Etherified intermediate Molar ratio intermediate:sodium ethoxide = 1:2.0–3.0; forms ethoxyethyl ether linkage.
3 Reduction Palladium on carbon catalyst, hydrogen gas (0.3–0.5 MPa), 25–80 °C Reduced intermediate Mass ratio intermediate:Pd/C = 20–50:1; hydrogenation reduces ketone to alcohol or amine precursor.
4 Etherification Dibromoethane, potassium carbonate, solvent (acetonitrile, acetone, or DMF), room temperature Dibromoethyl ether intermediate Molar ratio intermediate:dibromoethane:K₂CO₃ = 1:1.0–1.5:1.0–2.0; introduces bromoethyl group.
5 Ammoniation Potassium phthalimide, 80–130 °C, solvent (ethanol, toluene, or THF) Phthalimide-protected amine intermediate Molar ratio intermediate:phthalimide potassium = 1:1.0–1.5; nucleophilic substitution to introduce protected amine.
6 Deprotection Hydrazine hydrate, ethanol/toluene mixture, room temperature to mild heating This compound (final) Molar ratio intermediate:hydrazine hydrate = 1:1.0–1.5; removes phthalimide protecting group.

This sequence ensures the selective formation of the target amine with good purity and yield, while avoiding hazardous reagents such as sodium hydride or ethylene oxide.

Reaction Conditions and Optimization

  • Chloroacetylation : The use of aluminum trichloride as a Lewis acid catalyst promotes electrophilic substitution on the phenol ring. Low temperature (0–25 °C) controls reaction rate and selectivity.
  • Etherification Steps : Sodium ethoxide and potassium carbonate serve as bases to facilitate nucleophilic substitution, forming ether linkages. Solvent choice (toluene, ethanol, DMF) affects solubility and reaction kinetics.
  • Reduction : Hydrogenation with palladium on carbon under moderate pressure and temperature efficiently reduces intermediates without over-reduction or by-product formation.
  • Ammoniation and Deprotection : Use of potassium phthalimide allows introduction of the amine group in a protected form, which is later removed by hydrazine hydrate under mild conditions, minimizing side reactions.

Comparative Analysis of Preparation Routes

Feature Traditional Grignard/Ethylene Oxide Route Chloroacetylation/Etherification Route (Preferred)
Raw Materials Grignard reagents, ethylene oxide (hazardous) Phenol derivatives, chloroacetyl chloride (readily available)
Reaction Safety Requires strict control, hazardous reagents Milder conditions, safer reagents
By-product Formation Secondary amines difficult to remove High reaction selectivity, easier purification
Process Complexity Multiple steps with sensitive reagents Stepwise, well-controlled reactions
Industrial Suitability Limited due to hazards and by-products Suitable for scale-up with optimized conditions

The chloroacetylation and etherification route is preferred for industrial synthesis due to safer reagents, better selectivity, and operational simplicity.

Research Findings and Yields

  • The overall yield for the multi-step synthesis is typically in the range of 50–80%, depending on purification efficiency and reaction optimization.
  • Hydrogenation steps using Pd/C catalysts achieve high conversion rates (>90%) under optimized conditions (0.3–0.5 MPa H₂, 25–80 °C).
  • Ammoniation with potassium phthalimide followed by hydrazine hydrate deprotection provides clean conversion to the primary amine with minimal side products.

Summary Table of Key Parameters

Step Reagents/Conditions Temperature (°C) Pressure (MPa) Molar Ratios (Reactants) Yield Range (%) Notes
1 Phenol, chloroacetyl chloride, AlCl₃, DCM 0–25 Atmospheric Phenol:AlCl₃:Chloroacetyl chloride = 1:2.0–2.5:2.0–2.5 80–90 Electrophilic substitution
2 Sodium ethoxide, toluene/ethanol 0–25 Atmospheric Intermediate:sodium ethoxide = 1:2.0–3.0 75–85 Etherification
3 Pd/C, H₂ 25–80 0.3–0.5 Intermediate:Pd/C = 20–50:1 >90 Reduction
4 Dibromoethane, K₂CO₃, acetonitrile Room temp Atmospheric Intermediate:dibromoethane:K₂CO₃ = 1:1.0–1.5:1.0–2.0 70–80 Etherification
5 Potassium phthalimide, ethanol/toluene 80–130 Atmospheric Intermediate:phthalimide potassium = 1:1.0–1.5 80–90 Ammoniation
6 Hydrazine hydrate, ethanol/toluene Room temp Atmospheric Intermediate:hydrazine hydrate = 1:1.0–1.5 85–95 Deprotection

Additional Considerations

  • Protective groups such as phthalimide are crucial to prevent side reactions during amination.
  • Choice of solvents impacts reaction rates and ease of purification.
  • Hydrogenation catalysts and conditions must be carefully controlled to avoid over-reduction or catalyst poisoning.
  • Purification typically involves extraction, recrystallization, or chromatographic techniques to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-2-(4-ethylphenoxy)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The ethanamine group can participate in substitution reactions, where the ethyl group or the phenoxy group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-Ethyl-2-(4-ethylphenoxy)acetaldehyde, while reduction may produce N-Ethyl-2-(4-ethylphenoxy)ethanol.

Scientific Research Applications

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has been investigated for its potential biological activity, including its effects on cellular processes.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of muscle relaxants.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-Ethyl-2-(4-ethylphenoxy)ethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act on neurotransmitter receptors in the nervous system, resulting in muscle relaxation or other physiological responses.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of N-Ethyl-2-(4-ethylphenoxy)ethanamine and Analogues

Compound Name Substituent (Phenoxy Group) Molecular Formula Molecular Weight (g/mol) Key Applications/Effects Toxicity/Safety Profile
This compound 4-ethyl C₁₂H₁₉NO* ~193.29* Hypothesized as a research intermediate (inferred) Unknown (limited data)
N-Ethyl-2-(3-methylphenoxy)ethanamine 3-methyl C₁₁H₁₇NO 179.26 Potential CNS modulation (inferred) Likely low acute toxicity
N-Ethyl-2-(4-fluorophenoxy)ethanamine 4-fluoro C₁₀H₁₄FNO 183.23 Drug candidate (e.g., receptor binding) No direct toxicity data
25I-NBOMe (2C-I-NBOMe) 4-iodo-2,5-dimethoxy C₁₈H₂₂INO₃ 427.28 Potent hallucinogen High toxicity; linked to fatalities
NOC-12 (NO donor) Nitrosohydrazino moiety C₆H₁₆N₄O₂ 188.22 Nitric oxide release; biomedical use Reversible membrane effects

Key Observations:

Halogenated derivatives (e.g., 25I-NBOMe in ) exhibit high receptor affinity (e.g., serotonin 5-HT₂A) due to electron-withdrawing groups, but this also correlates with severe toxicity .

Functional Group Modifications: NOC-12 () replaces the phenoxy group with a nitrosohydrazino moiety, enabling nitric oxide (NO) release. This structural shift underpins its role in vasodilation and drug delivery, contrasting with the phenoxyethylamine scaffold’s typical CNS applications.

Pharmacological and Toxicological Profiles

  • NBOMe Series (): 25I-NBOMe, 25B-NBOMe, and 25C-NBOMe share a methoxyphenylmethyl backbone but differ in halogen substituents (I, Br, Cl). These compounds are highly potent hallucinogens with EC₅₀ values in the nanomolar range, yet their toxicity (e.g., hyperthermia, seizures) limits therapeutic utility . By comparison, this compound lacks the dimethoxy and halogen substituents linked to NBOMe toxicity, suggesting a safer profile (inferred).
  • NOC-12 (): As an NO donor, NOC-12 enhances intestinal permeability for drug delivery at 0.01–0.1 mM concentrations. Its effects are reversible and less cytotoxic compared to other permeability enhancers .

Biological Activity

N-Ethyl-2-(4-ethylphenoxy)ethanamine is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, research findings, and applications.

Chemical Structure and Properties

This compound is characterized by its phenoxy group attached to an ethylamino chain. The molecular formula of this compound is C13H19NOC_{13}H_{19}NO, with a molecular weight of approximately 215.72 g/mol. The presence of the ethyl group enhances its lipophilicity, which is crucial for its interaction with biological membranes and receptors.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including neurotransmitter receptors and enzymes. It is believed that the compound may modulate the activity of these targets, leading to various physiological effects. Specifically, it has been shown to interact with neurotransmitter systems in the nervous system, potentially influencing muscle relaxation and other responses .

Cellular Effects

Research has indicated that this compound exhibits significant effects on cellular processes. Studies have demonstrated its role in cell signaling pathways, where it may influence metabolic activities and receptor binding .

Pharmacological Applications

The compound has been investigated for its potential therapeutic applications. Its structural similarities to other biologically active compounds suggest that it may serve as a precursor in drug development, particularly in neurological research .

Case Studies

Case studies focusing on this compound have provided insights into its pharmacological profile:

  • Neurotransmitter Modulation : In a study examining its effects on dopamine transporters, this compound displayed psychostimulant effects similar to those observed with other compounds in its class .
  • Therapeutic Potential : Another case study explored its use as an antidepressant agent, suggesting that it may enhance mood through modulation of serotonin pathways .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with related compounds is useful:

Compound NameStructure TypeBiological ActivityNotable Features
N-Ethyl-HexedroneEthyl-substituted aminePsychostimulant effectsHigh potency at dopamine transporters
4-EthylphenethylaminePhenethylamine derivativeNeurotransmitter modulationPotential antidepressant properties
2-(4-Methylphenoxy)-N-methylethanamineEther-linked amineLimited psychoactive effectsStructural similarity to target compound
N,N-DiethylaminoethanolAmino alcoholNeuroactive propertiesUsed in various pharmaceutical contexts

Q & A

Q. Optimization Strategies :

  • Catalyst Selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol/water mixtures reduce side reactions .
  • Purity Control : Monitor reaction progress via TLC or HPLC to isolate intermediates and minimize byproducts .

Basic: Which analytical techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Confirm structural integrity by identifying peaks for the ethylphenoxy group (δ 6.8–7.2 ppm for aromatic protons) and ethylamine moiety (δ 2.5–3.5 ppm for N-CH₂) .
  • High-Performance Liquid Chromatography (HPLC) :
    • Use a C18 column with a methanol/water mobile phase (70:30 v/v) to assess purity (>98% for research-grade material) .
  • Mass Spectrometry (MS) :
    • ESI-MS in positive ion mode detects the molecular ion [M+H]⁺ (expected m/z ~222) and fragments for structural validation .

Basic: What safety protocols should be followed when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) :
    • Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use NIOSH-approved P95 respirators if aerosolization is possible .
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of vapors.
  • Storage : Store in amber glass containers at 2–8°C under inert gas (e.g., N₂) to prevent oxidation .
  • Spill Management : Neutralize spills with activated carbon and dispose as hazardous waste per EPA guidelines .

Advanced: How can computational methods predict the physicochemical properties of this compound, and what are their limitations?

Methodological Answer:

  • Collision Cross-Section (CCS) Prediction :
    • Tools like MOBCAL or Skyline estimate CCS values (e.g., ~170 Ų for [M+H]⁺) to aid in ion mobility spectrometry .
  • Molecular Dynamics (MD) Simulations :
    • Simulate solvent interactions using force fields (e.g., AMBER) to predict solubility and stability .
  • Limitations :
    • Accuracy depends on parameterization; experimental validation (e.g., X-ray crystallography) is critical for conformation-dependent properties .

Advanced: What strategies are recommended for resolving contradictions in reported biological activities of ethanamine derivatives?

Methodological Answer:

  • Dose-Response Studies : Perform in vitro assays (e.g., receptor binding IC₅₀) across a concentration gradient (1 nM–100 µM) to identify activity thresholds .
  • Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., 4-ethyl vs. 4-methoxy) using molecular docking (AutoDock Vina) to explain divergent results .
  • Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem, ChEMBL) and apply statistical tools (e.g., ANOVA) to identify outliers .

Advanced: How does the substitution pattern on the phenoxy group influence the reactivity and interaction of this compound with biological targets?

Methodological Answer:

  • Electron-Donating Groups (e.g., -OCH₃) :
    • Increase electron density on the aromatic ring, enhancing π-π stacking with receptor hydrophobic pockets (e.g., serotonin receptors) .
  • Steric Effects :
    • Bulky substituents (e.g., 4-ethyl) may hinder binding to narrow active sites, reducing potency. Use X-ray crystallography to map binding poses .
  • Experimental Design :
    • Synthesize analogs (e.g., 4-fluoro, 4-nitro) and compare binding affinities via SPR or ITC to quantify substituent contributions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
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N-Ethyl-2-(4-ethylphenoxy)ethanamine
Reactant of Route 2
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N-Ethyl-2-(4-ethylphenoxy)ethanamine

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